molecular formula C11H9NO3 B3022513 8-methoxyquinoline-5-carboxylic Acid CAS No. 148887-46-1

8-methoxyquinoline-5-carboxylic Acid

Cat. No. B3022513
M. Wt: 203.19 g/mol
InChI Key: NRIMSHDHBOMWDW-UHFFFAOYSA-N
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Description

8-Methoxyquinoline-5-carboxylic acid is a chemical compound that belongs to the quinoline family, characterized by a quinoline core structure with a methoxy group at the 8th position and a carboxylic acid group at the 5th position. This structure serves as a key intermediate in the synthesis of various derivatives with potential biological activities.

Synthesis Analysis

The synthesis of derivatives of 8-methoxyquinoline-5-carboxylic acid has been explored in several studies. For instance, a series of 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids were synthesized starting from 1,2,3,4-tetrafluoro benzene, demonstrating the versatility of the core structure in generating compounds with antimycobacterial activities . Another study reported the preparation of 5-hydroxyquinoline-8-carboxylic acid from 8-methylquinoline, which involved nitration, oxidation, and reduction steps, showcasing the chemical manipulability of the quinoline carboxylic acids .

Molecular Structure Analysis

The molecular structure of 8-methoxyquinoline-5-carboxylic acid derivatives plays a crucial role in their biological activity. For example, the compound 13n, a derivative synthesized in one study, showed significant in vitro and in vivo antimycobacterial activities, which were attributed to its ability to inhibit the supercoiling activity of mycobacterial DNA gyrase . The molecular interactions between the quinoline derivatives and biological targets are often mediated by the functional groups attached to the quinoline core.

Chemical Reactions Analysis

The reactivity of 8-methoxyquinoline-5-carboxylic acid derivatives is highlighted by their ability to undergo various chemical reactions. Bromination of 8-methylquinoline-5-carboxylic acid and its nitrile was studied, indicating the potential for further functionalization of the quinoline ring . Additionally, the synthesis of bifunctional derivatives of 8-methylquinoline-5-carboxylic acid involved alcoholysis, bromination, and the introduction of different functional groups, demonstrating the compound's versatility in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-methoxyquinoline-5-carboxylic acid derivatives are influenced by their molecular structure. For instance, the photolabile protecting group based on 8-bromo-7-hydroxyquinoline (BHQ) showed greater single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis compared to other caging groups, which is significant for its application in biological studies . The interactions of 8-aminoquinoline with nitro-substituted benzoic acids resulted in the formation of proton-transfer compounds, which were characterized by infrared spectroscopy and single-crystal X-ray diffraction methods, indicating the importance of hydrogen-bonding interactions in the crystal structures of these compounds .

Scientific Research Applications

Herbicidal Potential

8-Methoxyquinoline-5-carboxylic Acid and its derivatives demonstrate notable herbicidal activity. A study focused on the synthesis of 8-Methoxyquinoline-5-amino acetic acid, a derivative, and found it effective against weeds, with complete drying observed after 11 days of application. This highlights its potential in agricultural applications as an herbicide (A. E., Oke O.T., & O. A., 2015).

Chemosensory Applications

In the realm of environmental monitoring, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, a compound related to 8-Methoxyquinoline-5-carboxylic Acid, shows promise as a selective chemosensor for cadmium. This compound can significantly enhance fluorescence in response to Cd2+ ions, which could be useful in detecting cadmium concentrations in waste effluent streams and food products (L. Prodi et al., 2001).

Antibacterial Properties

8-Methoxyquinoline-5-carboxylic Acid derivatives have been explored for their antibacterial properties. A notable derivative designed for treating respiratory tract infections showed potent in vitro antibacterial activity against various respiratory pathogens, including resistant strains of bacteria. This compound also exhibited favorable profiles in preliminary toxicological and pharmacokinetic studies (T. Odagiri et al., 2018).

Photolabile Protecting Group in Biochemistry

Brominated derivatives of hydroxyquinoline, which include structural similarities to 8-Methoxyquinoline-5-carboxylic Acid, have been used as photolabile protecting groups for carboxylic acids. These compounds have shown high efficiency in photolysis and are useful in the controlled release of biological messengers (O. Fedoryak & T. M. Dore, 2002).

Synthesis of Antiparasitic Compounds

The 8-Aminoquinoline class, closely related to 8-Methoxyquinoline-5-carboxylic Acid, has shown significant antiparasitic activities. Studies on the individual enantiomers of these compounds reveal differential effects on efficacy and toxicity, influencing their therapeutic potential against diseases like malaria and pneumocystis pneumonia (N. Nanayakkara et al., 2008).

Fluorescence Applications in Biomedical Analysis

6-Methoxy-4-quinolone, a compound derived from a similar structural class as 8-Methoxyquinoline-5-carboxylic Acid, has been identified as a stable fluorophore with strong fluorescence in a wide pH range. This characteristic makes it useful in biomedical analysis and as a fluorescent labeling reagent (Junzo Hirano et al., 2004).

Safety And Hazards

The safety information for 8-methoxyquinoline-5-carboxylic Acid indicates that it should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

8-methoxyquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-9-5-4-8(11(13)14)7-3-2-6-12-10(7)9/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIMSHDHBOMWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)C(=O)O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437492
Record name 8-methoxyquinoline-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxyquinoline-5-carboxylic Acid

CAS RN

199871-63-1
Record name 8-methoxyquinoline-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Methoxyquinoline-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A of 3-amino-4-methoxybenzoic acid (5.0 g), glycerol (4.16 g), and iodine (135 mg) in concentrated sulphuric acid (5 ml) was heated at 180° C. for 2 hours. The reaction was allowed to cool, diluted with water (170 ml), made basic to pH8/9 with 0.88 ammonia and stirred with activated charcoal (2.0 g). The mixture was filtered through Celite and the filtrate acidified to pH4/5 with acetic acid. The precipitate was obtained by filtration and dried in a dessicator to yield the desired product (4.21 g) as a tan solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
135 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
170 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Matsumura, C Sone - Journal of the American Chemical Society, 1931 - ACS Publications
… 8-Methoxyquinoline-5-carboxylic Acid.—A methyl alcoholsuspension of8-hydroxyquinoline-5-carboxylic acid was treated with ethereal diazomethane and the resulting difficultly …
Number of citations: 4 pubs.acs.org
S Mukherjee, M Pal - Current medicinal chemistry, 2013 - ingentaconnect.com
… Further, the 8-methoxyquinoline-5-carboxylic acid (3,5dichloropyridyl-4-yl)amide (D4418) … C5 and then carbonylated to give the 8-methoxyquinoline-5carboxylic acid derivative 16. The …
Number of citations: 91 www.ingentaconnect.com
K Greaney - 2014 - core.ac.uk
… Bromination at the 5-position followed by carbonylation afforded 8-methoxyquinoline-5-carboxylic acid 22. Activation of the acid residue followed by reaction with the sodium salt of 4-…
Number of citations: 0 core.ac.uk
K Greaney - 2014 - cora.ucc.ie
… Bromination at the 5-position followed by carbonylation afforded 8-methoxyquinoline-5-carboxylic acid 22. Activation of the acid residue followed by reaction with the sodium salt of 4-…
Number of citations: 2 cora.ucc.ie

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